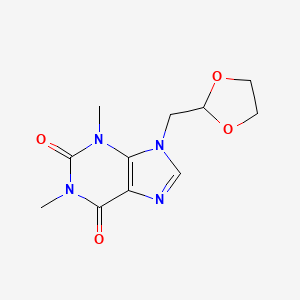
Amisulprid-N-Oxid
Übersicht
Beschreibung
Amisulpride N-oxide is a derivative of amisulpride, a well-known antipsychotic medication primarily used to treat schizophrenia and other psychiatric disorders. Amisulpride N-oxide is characterized by the presence of an N-oxide functional group, which can influence its pharmacological properties and metabolic pathways .
Wissenschaftliche Forschungsanwendungen
Amisulprid-N-oxid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung zur Untersuchung von Oxidations- und Reduktionsreaktionen verwendet.
Biologie: Untersucht auf seine möglichen Auswirkungen auf Neurotransmittersysteme und Rezeptorbindung.
Medizin: Untersucht auf seine pharmakologischen Eigenschaften und potenziellen therapeutischen Anwendungen bei psychiatrischen Erkrankungen.
Industrie: Wird bei der Entwicklung neuer Antipsychotika und als Referenzverbindung in der analytischen Chemie eingesetzt .
5. Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit Dopaminrezeptoren, ähnlich wie bei Amisulprid. Es wirkt als Antagonist an den Dopamin-D2- und D3-Rezeptoren, was zur Linderung der Symptome von Schizophrenie und anderen psychiatrischen Erkrankungen beiträgt. Die N-Oxid-Gruppe kann seine Bindungsaffinität und metabolische Stabilität beeinflussen, was möglicherweise zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Profilen führt .
Ähnliche Verbindungen:
Amisulprid: Die Stammverbindung, die hauptsächlich als Antipsychotikum eingesetzt wird.
Sulpirid: Ein weiteres Antipsychotikum mit ähnlicher Dopaminrezeptorantagonismus.
Sultoprid: Teilt strukturelle Ähnlichkeiten und pharmakologische Eigenschaften.
Vergleich: this compound ist einzigartig aufgrund des Vorhandenseins der N-Oxid-Gruppe, die seine pharmakologischen Eigenschaften und Stoffwechselwege verändern kann. Dies macht es zu einer wertvollen Verbindung für die Untersuchung der Auswirkungen der N-Oxidation auf die Arzneimittelwirkung und den Stoffwechsel. Im Vergleich zu seiner Stammverbindung, Amisulprid, kann das N-Oxid-Derivat unterschiedliche pharmakokinetische Eigenschaften und möglicherweise verbesserte therapeutische Profile aufweisen .
Wirkmechanismus
Target of Action
Amisulpride N-Oxide, similar to its parent compound Amisulpride, primarily targets dopamine D2 and D3 receptors . These receptors play a crucial role in the regulation of mood, reward, and cognition in the brain. The selective antagonism of these receptors is the basis for the therapeutic action of Amisulpride N-Oxide.
Mode of Action
Amisulpride N-Oxide acts as an antagonist at dopamine D2 and D3 receptors, meaning it binds to these receptors and inhibits their activity . This interaction results in the alleviation of both positive and negative symptoms of schizophrenia . It predominantly works in the limbic system, which explains its relatively lower risk of extrapyramidal adverse effects compared to other atypical antipsychotic agents .
Biochemical Pathways
Its parent compound, amisulpride, is known to influence the dopaminergic neurotransmission in the brain, particularly within the limbic system . This results in downstream effects that alleviate symptoms of schizophrenia and major depression .
Pharmacokinetics
Amisulpride, its parent compound, is known to be rapidly absorbed with an absolute bioavailability of 48% . It has two absorption peaks, with one rapidly achieved within one hour post-dose and a second peak occurring between three to four hours post-dose . The elimination half-life of Amisulpride is approximately 12 hours after an oral dose .
Result of Action
The molecular and cellular effects of Amisulpride N-Oxide’s action are likely to be similar to those of Amisulpride. As an antipsychotic agent, it alleviates both positive and negative symptoms of schizophrenia, and it exhibits antidepressant properties in patients with psychiatric disorders, dysthymia, and major depression .
Zukünftige Richtungen
Biochemische Analyse
Molecular Mechanism
It is likely to share some similarities with its parent compound, amisulpride, which is a selective dopamine D2 and D3 receptor antagonist .
Metabolic Pathways
Amisulpride, the parent compound of Amisulpride N-Oxide, undergoes minimal metabolism and its metabolites in plasma are largely undetectable . Two identified metabolites, formed by de-ethylation and oxidation, are pharmacologically inactive
Transport and Distribution
Amisulpride is a substrate of SLC22 transporters (organic cation transporter 1 [OCT1], OCT2, OCT3, OCTN1, OCTN2) expressed in organs such as the intestine and kidney, which may influence absorption, distribution, and elimination . It is possible that Amisulpride N-Oxide may share similar transport and distribution characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Amisulpride N-oxide typically involves the oxidation of amisulpride. This can be achieved using various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or other peroxides under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of Amisulpride N-oxide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Amisulprid-N-oxid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Weitere Oxidation kann zur Bildung von Sulfoxiden oder Sulfonen führen.
Reduktion: Reduktionsreaktionen können das N-Oxid zurück zur Stammverbindung Amisulprid umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können am aromatischen Ring oder an der N-Oxidgruppe auftreten.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure.
Reduktion: Natriumborhydrid, katalytische Hydrierung.
Substitution: Halogenierungsmittel, Nucleophile wie Amine oder Thiole.
Hauptprodukte:
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amisulprid.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil
Vergleich Mit ähnlichen Verbindungen
Amisulpride: The parent compound, primarily used as an antipsychotic.
Sulpiride: Another antipsychotic with similar dopamine receptor antagonism.
Sultopride: Shares structural similarities and pharmacological properties.
Comparison: Amisulpride N-oxide is unique due to the presence of the N-oxide group, which can alter its pharmacological properties and metabolic pathways. This makes it a valuable compound for studying the effects of N-oxidation on drug activity and metabolism. Compared to its parent compound, amisulpride, the N-oxide derivative may exhibit different pharmacokinetics and potentially improved therapeutic profiles .
Eigenschaften
IUPAC Name |
4-amino-N-[(1-ethyl-1-oxidopyrrolidin-1-ium-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O5S/c1-4-20(22)8-6-7-12(20)11-19-17(21)13-9-16(26(23,24)5-2)14(18)10-15(13)25-3/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIKIPAUZJTRGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+]1(CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747025 | |
| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71676-01-2 | |
| Record name | 4-Amino-N-[(1-ethyl-1-oxido-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71676-01-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-(ethanesulfonyl)-N-[(1-ethyl-1-oxo-1lambda~5~-pyrrolidin-2-yl)methyl]-2-methoxybenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



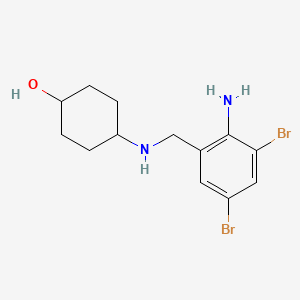
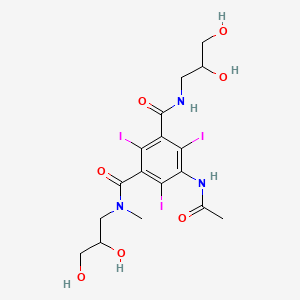
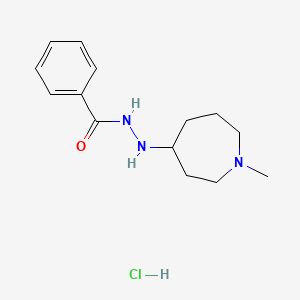
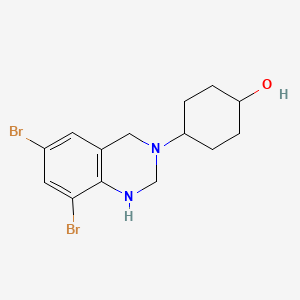


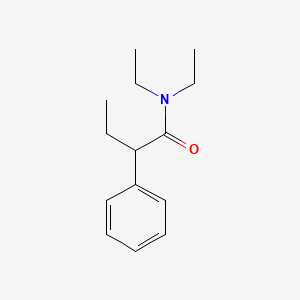
![2-[2-(Diethylamino)ethoxy]ethyl 2-phenylacetate](/img/structure/B602090.png)
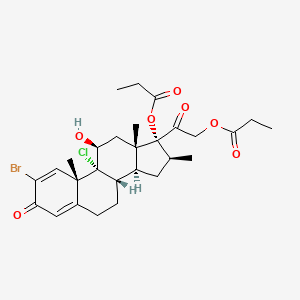
![4-Bromo-2-[[cyclohexyl(methyl)amino]methyl]aniline](/img/structure/B602094.png)
